molecular formula C19H13BrN4O2 B15014845 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 312270-45-4

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B15014845
CAS No.: 312270-45-4
M. Wt: 409.2 g/mol
InChI Key: IXCSNGRKMSOMNA-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is an organic compound that belongs to the class of Schiff bases and azo compounds. This compound is characterized by the presence of a bromo and nitro group on the phenyl ring, which imparts unique chemical properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, while azo compounds contain the functional group -N=N- connected to sp2 hybridized carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-phenyldiazenylaniline. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of oxidized azo compounds.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and bromo groups allows the compound to form strong interactions with biological molecules, potentially inhibiting their function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
  • N-[(E)-(4-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
  • N-[(E)-(3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both bromo and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The bromo group enhances the compound’s ability to participate in substitution reactions, while the nitro group contributes to its redox properties .

Properties

CAS No.

312270-45-4

Molecular Formula

C19H13BrN4O2

Molecular Weight

409.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H13BrN4O2/c20-18-11-6-14(12-19(18)24(25)26)13-21-15-7-9-17(10-8-15)23-22-16-4-2-1-3-5-16/h1-13H

InChI Key

IXCSNGRKMSOMNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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